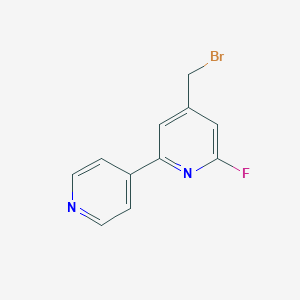
4-(Bromomethyl)-6-fluoro-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-fluoro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 6-position on the bipyridine ring system. Bipyridines are known for their applications in coordination chemistry, particularly as ligands in metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-fluoro-2,4’-bipyridine typically involves a multi-step process. One common method starts with the bromination of 6-fluoro-2,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to achieve the desired bromomethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,4’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Cross-Coupling Reactions: Bipyridine derivatives with extended conjugation.
Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-6-fluoro-2,4’-bipyridine has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active molecules.
Organic Synthesis: Intermediate in the synthesis of more complex organic compounds.
Material Science: Used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,4’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The bromomethyl group can undergo substitution reactions, introducing new functional groups that can modulate the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2,2’-bipyridine
- 6-Fluoro-2,2’-bipyridine
- 4-Methyl-6-fluoro-2,4’-bipyridine
Uniqueness
4-(Bromomethyl)-6-fluoro-2,4’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents on the bipyridine ring. This combination of functional groups imparts distinct reactivity and coordination properties, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C11H8BrFN2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-6-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-7-8-5-10(15-11(13)6-8)9-1-3-14-4-2-9/h1-6H,7H2 |
InChI Key |
ZCBQPQIOKKLQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





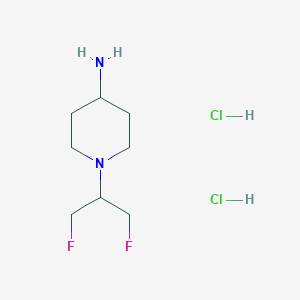
![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)
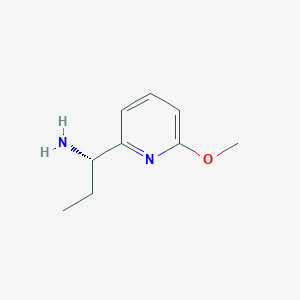
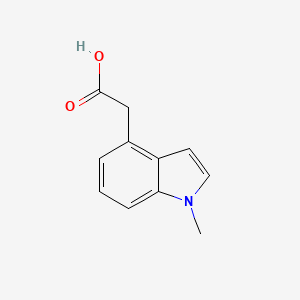
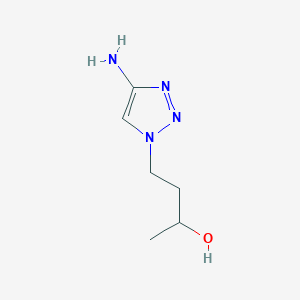
![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
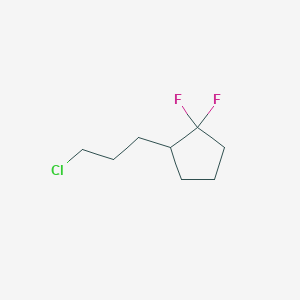
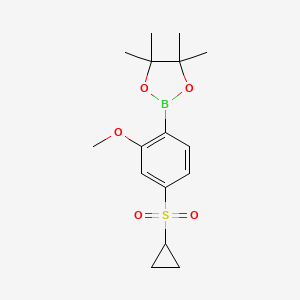

![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
